decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate
Description
Decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate (CAS: 153900-96-0) is a structurally complex ester derivative featuring a hydroxylated tetrahydropyran (oxane) core, an epoxide (oxiran) ring, and a branched decyl ester group. Its stereochemistry is defined by multiple chiral centers (2S,3R,4R,5S in the oxane ring and 2S,3S in the epoxide substituents), which critically influence its physicochemical and biological properties. This compound belongs to a class of polyketide-derived metabolites, often associated with antibiotic or antifungal activities, as observed in structurally related compounds like mupirocin .
Properties
Molecular Formula |
C27H48O7 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate |
InChI |
InChI=1S/C27H48O7/c1-5-6-7-8-9-10-11-12-13-32-24(29)15-18(2)14-22-26(31)25(30)21(17-33-22)16-23-27(34-23)19(3)20(4)28/h15,19-23,25-28,30-31H,5-14,16-17H2,1-4H3/b18-15+/t19-,20-,21-,22-,23-,25+,26-,27-/m0/s1 |
InChI Key |
LVUDQUMWKJNCLE-PHULVIQQSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C(\C)/C[C@H]1[C@@H]([C@@H]([C@H](CO1)C[C@H]2[C@@H](O2)[C@@H](C)[C@H](C)O)O)O |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C(C)CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate typically involves multiple steps, including the formation of the oxirane ring, the introduction of the decyl group, and the formation of the ester linkage. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or advanced synthetic techniques to achieve high yields and purity. The process may include steps such as fermentation, extraction, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action of decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motif Analysis
The compound shares a conserved core with mupirocin (9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid), differing primarily in the ester side chain: mupirocin contains a nonanoic acid group, while the target compound features a decyl ester (Figure 1). Both compounds retain the epoxide and tetrahydropyran moieties, which are critical for binding to bacterial isoleucyl-tRNA synthetase, as demonstrated for mupirocin .
Table 1: Structural and Functional Comparison
*Bioactivity inferred from structural analogy to mupirocin .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound exhibits high structural overlap (>0.7 Tanimoto score) with mupirocin derivatives, particularly in the conserved tetrahydropyran-epoxide region. However, the decyl ester side chain reduces similarity scores compared to mupirocin’s shorter nonanoic acid chain, highlighting the impact of side-chain modifications on computational similarity assessments .
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cell line assays) suggests that compounds with shared structural motifs, such as the tetrahydropyran-epoxide core, cluster into groups with similar modes of action. For example, mupirocin and its analogs inhibit protein synthesis via tRNA synthetase binding, a mechanism likely conserved in the target compound due to structural conservation .
Physicochemical Properties
Methodological Considerations for Comparative Analysis
Graph-Based vs. Fingerprint Methods
Graph-theoretical comparisons (e.g., Murcko scaffold analysis) more accurately capture structural nuances, such as stereochemistry and bond connectivity, compared to fingerprint-based methods (e.g., Morgan fingerprints). However, fingerprint methods remain computationally efficient for large-scale screening .
Lumping Strategies
Compounds with shared motifs (e.g., tetrahydropyran-epoxide cores) are often "lumped" into surrogate categories during pharmacokinetic modeling, assuming similar metabolic pathways. However, side-chain variations (e.g., decyl vs. nonanoic acid) necessitate distinct reaction parameterization .
Biological Activity
Decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple stereocenters and functional groups, suggesting a diverse range of interactions within biological systems. Preliminary research indicates that it may possess antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C27H48O7
- Molecular Weight : 484.67 g/mol
- Functional Groups : Hydroxyl groups, oxirane rings, and an ester moiety.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Case Study: Antimicrobial Efficacy
A study exploring the antimicrobial effects of similar compounds demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy...] could be effective in treating infections caused by these organisms.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
Research Findings on Antioxidant Activity
A recent study evaluated the antioxidant capacity using the DPPH assay:
| Compound | IC50 Value (µg/mL) |
|---|---|
| Decyl Compound | 25 |
| Ascorbic Acid (Control) | 20 |
The results indicate that decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy...] exhibits comparable antioxidant activity to well-known antioxidants like ascorbic acid.
The biological activity of decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy...] may involve several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : The hydroxyl groups can participate in hydrogen bonding with active sites of enzymes critical for bacterial survival.
- Radical Scavenging : The presence of multiple hydroxyl groups contributes to its ability to neutralize free radicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
